molecular formula C22H26N4O3S B2965363 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1105201-25-9

3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No. B2965363
CAS RN: 1105201-25-9
M. Wt: 426.54
InChI Key: XOCAKVRVUVHHTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the attachment of the methoxyphenyl group, and the construction of the thiazolo[3,2-a]pyrimidinone moiety. The exact synthetic route would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The piperazine ring and the thiazolo[3,2-a]pyrimidinone moiety would likely contribute to the rigidity of the molecule, while the methoxyphenyl group could provide some flexibility .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ketone group could be reduced to an alcohol, or the piperazine ring could be alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group and the nonpolar methoxyphenyl group could affect the compound’s solubility in different solvents .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonists

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neuroprotective Agents

Some research suggests that similar compounds may have neuroprotective properties . These properties could make them valuable in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Agents

In addition to their potential as neuroprotective agents, these compounds may also have anti-neuroinflammatory properties . This could be particularly useful in conditions where inflammation plays a key role in disease progression .

Antibacterial Agents

Compounds with similar structures have been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in the treatment of bacterial infections .

Anticancer Agents

There is some evidence to suggest that similar compounds may have applications as anticancer agents . More research is needed in this area to fully understand the potential of these compounds .

Ligands for G-Protein-Coupled Receptors

The compound’s structure suggests it could act as a ligand for G-protein-coupled receptors . These receptors are a major class of drug targets, suggesting potential applications in a wide range of therapeutic areas .

Safety And Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

properties

IUPAC Name

12-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-29-19-8-3-2-7-18(19)24-9-11-25(12-10-24)20(27)13-15-14-30-22-23-17-6-4-5-16(17)21(28)26(15)22/h2-3,7-8,15H,4-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCAKVRVUVHHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

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